molecular formula C10H14ClF2N5 B12219297 1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

Cat. No.: B12219297
M. Wt: 277.70 g/mol
InChI Key: SFKQCLINIMKLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C5H8ClF2N3 It is known for its unique structure, which includes a difluoromethyl group and a pyrazole ring

Preparation Methods

The synthesis of 1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves several steps. One common method starts with the preparation of 1-(difluoromethyl)-3-methylpyrazol-4-amine, which is then reacted with 1-methylpyrazole-4-carboxaldehyde under specific conditions to form the desired product. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate .

Chemical Reactions Analysis

1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. .

Scientific Research Applications

1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-7-9(6-17(15-7)10(11)12)13-3-8-4-14-16(2)5-8;/h4-6,10,13H,3H2,1-2H3;1H

InChI Key

SFKQCLINIMKLNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)C)C(F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.